3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide
CAS No.: 812686-67-2
Cat. No.: VC21492577
Molecular Formula: C20H18ClN5O3S2
Molecular Weight: 476g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 812686-67-2 |
|---|---|
| Molecular Formula | C20H18ClN5O3S2 |
| Molecular Weight | 476g/mol |
| IUPAC Name | 3-chloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C20H18ClN5O3S2/c1-12-10-13(2)23-19(22-12)26-31(28,29)17-8-6-16(7-9-17)24-20(30)25-18(27)14-4-3-5-15(21)11-14/h3-11H,1-2H3,(H,22,23,26)(H2,24,25,27,30) |
| Standard InChI Key | PZUBAYFENQKOCW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C |
Introduction
1. Structural and Chemical Features
The compound 3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide can be classified as a sulfonamide derivative. Its structure includes:
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A benzamide core substituted with a chlorine atom at the 3-position.
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A sulfamoyl group attached to a phenyl ring.
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A carbamothioyl functional group, which introduces sulfur into the molecular framework.
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A 4,6-dimethylpyrimidinyl moiety, contributing to its heterocyclic nature.
Molecular Formula and Key Features:
| Property | Value/Description |
|---|---|
| Molecular Formula | CHClNOS |
| Functional Groups | Benzamide, Sulfonamide, Carbamothioyl |
| Heteroatoms | Chlorine (Cl), Sulfur (S), Nitrogen (N), Oxygen (O) |
This combination of functional groups suggests potential biological activity due to the pharmacophoric nature of sulfonamides and pyrimidine derivatives.
2. Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. While specific protocols for this compound are not readily available in the literature reviewed, analogous sulfonamide derivatives are synthesized using:
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Aromatic substitution reactions: For introducing the chloro group on the benzene ring.
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Amide bond formation: Using carbamoyl chloride derivatives to attach amide groups.
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Sulfonation reactions: To introduce the sulfamoyl group on the aromatic ring.
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Thionation: Conversion of carbonyl groups into thiocarbonyl groups using reagents like Lawesson's reagent.
These reactions require stringent control of conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
3. Analytical Characterization
To confirm the structure of this compound, various spectroscopic techniques are employed:
Techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR to identify hydrogen and carbon environments.
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Signals from aromatic protons, methyl groups on pyrimidine, and amide protons provide structural insights.
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Infrared Spectroscopy (IR):
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Peaks corresponding to:
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Amide bonds (~1650 cm).
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Sulfonamide group (~1350–1150 cm).
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Thiocarbonyl stretching vibrations (~1200 cm).
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Mass Spectrometry (MS):
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Molecular ion peak confirming molecular weight.
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Fragmentation patterns indicating stability of functional groups.
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X-Ray Crystallography:
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Provides detailed three-dimensional molecular geometry.
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4. Biological Significance
Sulfonamide derivatives like this compound have been widely studied for their pharmacological properties due to their ability to interact with biological macromolecules. Potential applications include:
Antimicrobial Activity
Sulfonamides are known inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The pyrimidine moiety may enhance specificity for microbial targets.
Anticancer Potential
The carbamothioyl group introduces sulfur-based functionalities that can interact with thiol-containing proteins in cancer cells, potentially disrupting metabolic pathways.
5. Comparative Analysis with Related Compounds
Below is a comparison with structurally similar compounds:
The addition of a pyrimidine ring and thiocarbonyl group in the target compound may enhance its bioactivity by introducing unique binding interactions.
6. Future Directions
Further research is needed to explore:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles.
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Molecular Docking Studies: To predict binding affinity with biological targets.
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In Vivo Testing: To assess efficacy and toxicity in animal models.
These studies will help determine its viability as a therapeutic agent.
This article provides an overview based on available data while acknowledging that specific experimental details for this compound may require further exploration through dedicated studies or patent literature searches.
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